molecular formula C14H19N5O3S B2737402 N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034225-19-7

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

Cat. No. B2737402
CAS RN: 2034225-19-7
M. Wt: 337.4
InChI Key: MQEGPAXHDHCMRE-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4-one moiety, a piperidine ring, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . Additionally, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrido[2,3-d]pyrimidin-4-one core structure, which is a bicyclic system containing a pyridine ring fused with a pyrimidinone ring .


Chemical Reactions Analysis

In general, pyrido[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions. For instance, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .

Scientific Research Applications

Antioxidant Applications for Age-related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups (FRS), chelating groups (CHL), or both, have shown promise as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have demonstrated the ability to protect human lens epithelial cells, retinal pigmented epithelial cells, and hippocampal astrocyte cell lines against oxidative stress induced by hydrogen peroxide and hydroxyl radicals (Hongxiao Jin et al., 2010).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the development of compounds with high antibacterial activity. The synthesis of these compounds involves reacting a precursor with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, demonstrating significant antibacterial efficacy (M. E. Azab et al., 2013).

Anticancer Applications

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. These compounds have shown promising activity, indicating potential as anticancer agents (L. Mallesha et al., 2012).

Molecular Complexes and Crystal Engineering

Studies on the formation of supramolecular complexes and salts involving sulfadiazine and pyridines have applied crystal engineering principles to disrupt hydrogen-bonded dimers within sulfa drug crystals. This research provides insights into the reconfigurable exteriors and behavior of tautomers at the co-crystal–salt boundary, with implications for pharmaceutical development (E. Elacqua et al., 2013).

Synthesis and Characterization of Reactive Dyes

Novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties have been synthesized by combining the strengths of sulfonamides' anti-bacterial activities and the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). This innovative approach to dye synthesis opens new avenues for developing functional materials with health-protective properties (J. Mokhtari et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of piperidine derivatives in pharmaceuticals, this compound could be of interest in drug discovery and development .

properties

IUPAC Name

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGPAXHDHCMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

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